贝扎布雷酸酰基葡萄糖醛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

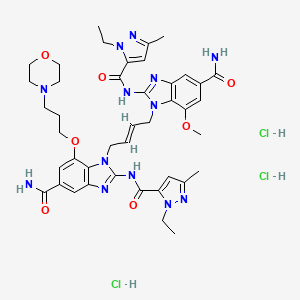

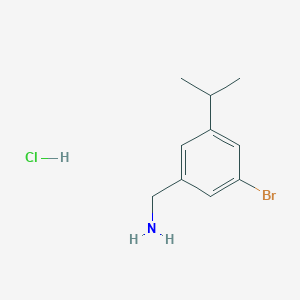

Bezafibrate Acyl Glucuronide is a metabolite of the lipid-lowering drug Bezafibrate. Bezafibrate is used to manage primary and secondary hyperlipidaemia by lowering cholesterol and triglycerides levels. The compound Bezafibrate Acyl Glucuronide is formed through the conjugation of Bezafibrate with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .

科学研究应用

Bezafibrate Acyl Glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Bezafibrate.

Biology: Investigated for its role in drug metabolism and potential toxicity due to the formation of protein adducts.

Medicine: Studied for its effects on lipid metabolism and potential therapeutic applications in managing hyperlipidaemia.

作用机制

Target of Action

Bezafibrate Acyl Glucuronide primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are ligand-activated transcription factors belonging to the nuclear receptor family and play a critical role in lipid and glucose metabolism .

Mode of Action

Bezafibrate is generally accepted as an agonist of PPAR-alpha . It’s also suggested that it might elicit some effects onPPAR-gamma and PPAR-delta . As an antilipemic agent, it lowers cholesterol and triglycerides, decreases low-density lipoproteins (LDL), and increases high-density lipoproteins (HDL) .

Biochemical Pathways

The conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs like Bezafibrate, resulting in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) . These AGs often circulate in plasma prior to being excreted in urine and bile . AGs exhibit a degree of electrophilicity and have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .

Pharmacokinetics

Bezafibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolised by the hepatic cytochrome P450 (CYP) 3A4 . All members of this class are primarily excreted via the kidneys and display some increase in plasma half-life in individuals with severe renal impairment . The elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .

Result of Action

Bezafibrate lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It is used in the management of primary and secondary hyperlipidaemia, when there is a lack of clinical improvement following lifestyle modifications or correction of the underlying disorder .

Action Environment

The inherent instability of AGs under physiological conditions and their ability to inhibit key enzymes and transporters can lead to unanticipated interactions with several biological systems . The role of AG metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . The main potential for drug interactions is with drugs or compounds that are metabolised by or affect CYP3A4 .

准备方法

Synthetic Routes and Reaction Conditions: Bezafibrate Acyl Glucuronide is synthesized by reacting Bezafibrate with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the carboxylic acid group of Bezafibrate .

Industrial Production Methods: Industrial production of Bezafibrate Acyl Glucuronide involves the use of bioreactors where the enzyme UDP-glucuronosyltransferase is immobilized. The reaction conditions are optimized to ensure maximum yield and purity of the product. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反应分析

Types of Reactions: Bezafibrate Acyl Glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze back to Bezafibrate and glucuronic acid under acidic or basic conditions.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins, leading to the formation of protein adducts.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Transacylation: Presence of nucleophiles such as amino acids or proteins.

Major Products Formed:

Hydrolysis: Bezafibrate and glucuronic acid.

Transacylation: Protein adducts and other acylated products.

相似化合物的比较

- Fenofibrate Acyl Glucuronide

- Gemfibrozil Acyl Glucuronide

- Clofibrate Acyl Glucuronide

Comparison: Bezafibrate Acyl Glucuronide is unique due to its specific interaction with PPAR-alpha, leading to a distinct profile of lipid-lowering effects. Compared to other fibrate acyl glucuronides, Bezafibrate Acyl Glucuronide has a different metabolic stability and reactivity, influencing its pharmacokinetic and toxicological properties .

属性

IUPAC Name |

(1R,3R,4R,5S,6R)-3-[2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoyl]oxy-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO10/c1-26(2,25(36)37-22-19(30)17(24(34)35)18(29)20(31)21(22)32)38-16-9-3-13(4-10-16)11-12-28-23(33)14-5-7-15(27)8-6-14/h3-10,17-22,29-32H,11-12H2,1-2H3,(H,28,33)(H,34,35)/t17-,18-,19?,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEMADLVNCCHDH-QIIRPGIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(C1O)O)O)C(=O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](C1O)C(=O)O)O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)

![4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B1384664.png)

![1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)](/img/structure/B1384667.png)

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)